molecular formula C11H13ClFNO2 B14033389 6-Chloro-2-fluoro-N-isopropyl-3-methoxybenzamide

6-Chloro-2-fluoro-N-isopropyl-3-methoxybenzamide

Cat. No.: B14033389
M. Wt: 245.68 g/mol
InChI Key: HNOVPFKGAMPPKD-UHFFFAOYSA-N
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Description

6-Chloro-2-fluoro-N-isopropyl-3-methoxybenzamide is an organic compound with the molecular formula C11H13ClFNO2 and a molecular weight of 245.68 g/mol . This compound is characterized by the presence of a chloro group, a fluoro group, an isopropyl group, and a methoxy group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 6-Chloro-2-fluoro-N-isopropyl-3-methoxybenzamide involves several steps. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with a suitable benzene derivative.

    Halogenation: Introduction of chloro and fluoro groups through halogenation reactions.

    Amidation: Formation of the benzamide core by reacting the halogenated benzene derivative with isopropylamine.

    Methoxylation: Introduction of the methoxy group through a methoxylation reaction.

Industrial production methods typically involve optimizing these steps to achieve high yields and purity. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure efficient production .

Chemical Reactions Analysis

6-Chloro-2-fluoro-N-isopropyl-3-methoxybenzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Chloro-2-fluoro-N-isopropyl-3-methoxybenzamide has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-2-fluoro-N-isopropyl-3-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

6-Chloro-2-fluoro-N-isopropyl-3-methoxybenzamide can be compared with similar compounds such as:

These compounds share some chemical properties but differ in their specific functional groups, leading to variations in their reactivity and applications.

Properties

Molecular Formula

C11H13ClFNO2

Molecular Weight

245.68 g/mol

IUPAC Name

6-chloro-2-fluoro-3-methoxy-N-propan-2-ylbenzamide

InChI

InChI=1S/C11H13ClFNO2/c1-6(2)14-11(15)9-7(12)4-5-8(16-3)10(9)13/h4-6H,1-3H3,(H,14,15)

InChI Key

HNOVPFKGAMPPKD-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=C(C=CC(=C1F)OC)Cl

Origin of Product

United States

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